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Compound of Interest

Compound Name:
2-pyridin-4-yl-1H-indole-3-

carbaldehyde

Cat. No.: B1350154 Get Quote

A detailed examination of the spectroscopic characteristics of positional isomers of 2-pyridinyl-

1H-indole-3-carbaldehyde is crucial for researchers in medicinal chemistry and materials

science. The precise arrangement of the pyridinyl group on the indole scaffold significantly

influences the electronic properties and, consequently, the spectral behavior of these

molecules. This guide provides a comparative overview of the spectroscopic data for 2-(pyridin-

2-yl), 2-(pyridin-3-yl), and 2-(pyridin-4-yl)-1H-indole-3-carbaldehyde, supported by experimental

protocols and data interpretation.

While a comprehensive, side-by-side experimental comparison of all isomers is not readily

available in a single published study, this guide synthesizes available data and provides context

based on the known spectroscopic behavior of the parent molecules, indole-3-carbaldehyde

and pyridine. The subtle yet significant differences in their spectra, arising from the varied

placement of the nitrogen atom in the pyridine ring, are highlighted.

Comparative Spectroscopic Data
The following tables summarize the expected and, where available, reported spectroscopic

data for the three key positional isomers. The data for the parent 1H-indole-3-carbaldehyde is

included as a reference point.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Proton
1H-Indole-3-
carbaldehyde

2-(Pyridin-2-yl)
Isomer
(Predicted)

2-(Pyridin-3-yl)
Isomer
(Predicted)

2-(Pyridin-4-yl)
Isomer
(Predicted)

CHO ~10.0 ~10.1-10.3 ~10.0-10.2 ~10.1-10.3

Indole NH
~8.3-8.8 (broad

s)

~8.5-9.0 (broad

s)

~8.4-8.9 (broad

s)

~8.5-9.0 (broad

s)

Indole H4 ~8.2-8.4 (d) ~8.3-8.5 (d) ~8.2-8.4 (d) ~8.3-8.5 (d)

Indole H5 ~7.2-7.4 (m) ~7.3-7.5 (m) ~7.2-7.4 (m) ~7.3-7.5 (m)

Indole H6 ~7.2-7.4 (m) ~7.3-7.5 (m) ~7.2-7.4 (m) ~7.3-7.5 (m)

Indole H7 ~7.5-7.7 (d) ~7.6-7.8 (d) ~7.5-7.7 (d) ~7.6-7.8 (d)

Pyridine Hα - ~8.6-8.8 (d) ~8.8-9.0 (s) ~8.7-8.9 (d)

Pyridine Hβ - ~7.8-8.0 (t) ~8.0-8.2 (d) ~7.6-7.8 (d)

Pyridine Hγ - ~7.3-7.5 (t) ~7.4-7.6 (t) -

Pyridine Hδ - ~7.8-8.0 (d) - ~7.6-7.8 (d)

Note: Predicted values are based on the analysis of related structures and general principles of

NMR spectroscopy. Actual values may vary depending on the solvent and other experimental

conditions.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
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Carbon
1H-Indole-3-
carbaldehyde

2-(Pyridin-2-yl)
Isomer
(Predicted)

2-(Pyridin-3-yl)
Isomer
(Predicted)

2-(Pyridin-4-yl)
Isomer
(Predicted)

CHO ~185 ~185-187 ~184-186 ~185-187

Indole C2 ~138 ~148-152 ~147-151 ~148-152

Indole C3 ~118 ~119-121 ~118-120 ~119-121

Indole C3a ~124 ~125-127 ~124-126 ~125-127

Indole C4 ~121 ~122-124 ~121-123 ~122-124

Indole C5 ~123 ~124-126 ~123-125 ~124-126

Indole C6 ~122 ~123-125 ~122-124 ~123-125

Indole C7 ~112 ~113-115 ~112-114 ~113-115

Indole C7a ~137 ~137-139 ~137-139 ~137-139

Pyridine Cα - ~150-154 ~148-152 ~150-154

Pyridine Cβ - ~121-124 ~135-138 ~122-125

Pyridine Cγ - ~136-139 ~123-126 ~149-153

Pyridine Cδ - ~120-123 - ~122-125

Table 3: IR, UV-Vis, and Mass Spectrometry Data
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Spectroscopic Technique 1H-Indole-3-carbaldehyde
2-Pyridinyl Isomers
(General Expected
Characteristics)

IR (cm⁻¹)

~3150-3300 (N-H stretch),

~1650-1680 (C=O stretch),

~1520-1580 (C=C stretch)

Similar N-H and C=O

stretching frequencies.

Variations in the fingerprint

region (below 1500 cm⁻¹) are

expected due to the different

substitution patterns of the

pyridine ring.

UV-Vis (λmax, nm) ~245, ~260, ~300

The extended conjugation is

expected to cause a

bathochromic (red) shift in the

absorption maxima compared

to the parent indole-3-

carbaldehyde. The position of

the nitrogen in the pyridine ring

will subtly influence the energy

of the π-π* transitions.

Mass Spec. (m/z) 145 (M⁺)

222 (M⁺). The fragmentation

patterns are expected to show

characteristic losses of CO (M-

28) and HCN (M-27) from the

indole and pyridine rings,

respectively.

Experimental Protocols
The synthesis and spectroscopic characterization of these isomers generally follow established

organic chemistry procedures.

Synthesis: Vilsmeier-Haack Formylation of 2-
Pyridinylindoles
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A common method for the synthesis of these compounds is the Vilsmeier-Haack reaction[1][2].

This involves the formylation of a 2-pyridinylindole precursor.

General Procedure:

The Vilsmeier reagent is prepared in situ by the dropwise addition of phosphorus oxychloride

(POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0°C under an inert atmosphere.

The corresponding 2-(pyridin-X-yl)-1H-indole, dissolved in DMF, is then added to the freshly

prepared Vilsmeier reagent.

The reaction mixture is stirred at room temperature or gently heated to facilitate the

electrophilic substitution at the C3 position of the indole ring.

Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by

neutralization with a base (e.g., NaOH or K₂CO₃ solution).

The precipitated product is collected by filtration, washed with water, and purified by

recrystallization or column chromatography.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500

MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts

are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal

standard.

IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer, typically using

KBr pellets or as a thin film.

UV-Vis Spectroscopy: UV-Vis absorption spectra are obtained using a spectrophotometer,

with the sample dissolved in a suitable solvent like ethanol or acetonitrile.

Mass Spectrometry: Mass spectra are typically acquired using an electrospray ionization

(ESI) or electron impact (EI) source.

Visualization of Spectroscopic Workflow
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The logical flow of spectroscopic analysis for comparing these isomers can be visualized as

follows:

Synthesis
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Data Comparison
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Caption: Workflow for the synthesis and comparative spectroscopic analysis of 2-pyridinyl-1H-

indole-3-carbaldehyde isomers.

Structure-Spectra Correlation
The position of the nitrogen atom in the pyridine ring has a pronounced effect on the electronic

distribution within the molecule, which is reflected in the spectroscopic data.

¹H NMR: The protons on the pyridine ring will exhibit different chemical shifts and coupling

patterns depending on their proximity to the nitrogen atom. For the 2-pyridin-2-yl isomer, the

proton at the 6-position of the pyridine ring is expected to be the most deshielded due to the

anisotropic effect of the lone pair of the nitrogen atom. In the 2-pyridin-3-yl isomer, the proton

at the 2-position of the pyridine ring will be significantly deshielded. For the 2-pyridin-4-yl

isomer, the protons at the 2- and 6-positions of the pyridine ring will be equivalent and

deshielded.

¹³C NMR: The carbon atoms directly attached to the nitrogen in the pyridine ring will show

the most significant downfield shifts. The electronic effect of the pyridinyl nitrogen will also be

transmitted to the indole ring, causing subtle shifts in the signals of the indole carbons.

UV-Vis: The extent of conjugation and the overall electronic nature of the pyridinyl

substituent will influence the energy of the electronic transitions. The 2-pyridin-4-yl isomer,

with the nitrogen at a para-like position relative to the point of attachment, might exhibit a

more extended conjugation and thus a longer wavelength absorption maximum compared to

the other isomers.

In conclusion, a thorough spectroscopic comparison of 2-pyridin-4-yl-1H-indole-3-
carbaldehyde isomers reveals distinct fingerprints for each positional isomer. These

differences are critical for unambiguous structure elucidation and for understanding the

structure-property relationships in this important class of heterocyclic compounds. Further

research dedicated to the systematic synthesis and detailed spectroscopic analysis of a

complete set of these isomers would be highly valuable to the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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